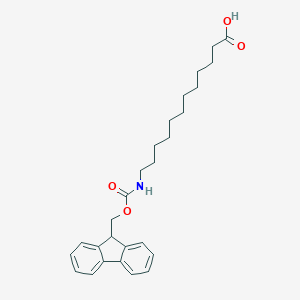

Fmoc-12-Ado-OH

Vue d'ensemble

Description

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid: is a chemical compound commonly used in peptide synthesis. It is known for its role as a protecting group in solid-phase peptide synthesis, which is a method used to produce peptides in a controlled and efficient manner. The compound is characterized by its ability to protect the amino group during the synthesis process, preventing unwanted side reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid typically involves the reaction of 12-aminododecanoic acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Applications De Recherche Scientifique

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid has several scientific research applications:

Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.

Biology: The compound is used in the synthesis of peptides and proteins for biological studies.

Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various peptide-based materials and products.

Mécanisme D'action

The mechanism of action of 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective addition of amino acids to the growing peptide chain. The protecting group is later removed under basic conditions, typically using piperidine, to reveal the free amino group .

Comparaison Avec Des Composés Similaires

- 12-(Fmoc-amino)dodecanoic acid

- Fmoc-8-Aoc-OH

- Fmoc-6-Ahx-OH

- Fmoc-11-Aun-OH

Uniqueness: 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid is unique due to its specific chain length and the presence of the fluorenylmethyloxycarbonyl group. This combination provides optimal protection for the amino group during peptide synthesis, making it a preferred choice for certain applications .

Activité Biologique

Fmoc-12-Ado-OH, also known as Fmoc-12-aminododecanoic acid, is a compound that has garnered attention for its potential applications in biochemical research and therapeutic development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Chemical Formula : C27H35NO4

- Molecular Weight : 437.56 g/mol

- CAS Number : 128917-74-8

This compound is characterized by the presence of a 12-carbon aliphatic chain attached to a phenylmethoxycarbonyl (Fmoc) group, which enhances its solubility and stability in biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities that make it a valuable tool in research:

- Protein Interaction Studies : It is utilized to study protein-protein interactions and protein degradation pathways. The hydrophobic nature of the 12-carbon chain aids in enhancing binding affinity to lipid membranes, making it suitable for such studies .

- Antibacterial Properties : Research indicates that this compound can be incorporated into nanofibers that demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to the formation of silver nanoparticles (AgNPs) when used as a template scaffold, which enhances the antimicrobial efficacy .

- Cellular Uptake : The compound has been shown to enhance cellular uptake in various cell lines, including HeLa cells, indicating its potential as a delivery vehicle for therapeutic agents .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of this compound when incorporated into nanofibers. The findings revealed:

- Enhanced Fluorescence : Significant fluorescence enhancement was observed in NF-loaded HeLa cells.

- Stability of AgNPs : The AgNPs produced using this compound as a template showed high monodispersity and stability.

- Efficacy Against Bacteria : The resulting nanofibers exhibited effective long-term antibacterial activity, reducing bacterial viability significantly compared to controls .

| Parameter | Value |

|---|---|

| Bacterial Strain | E. coli |

| Concentration | 100 µg/mL |

| Viability Reduction | 95% after 24 hours |

Case Study 2: Protein Binding Studies

In another study focusing on protein interactions, this compound was used to modify peptides to enhance their binding properties:

- Binding Affinity : The modification led to a significant increase in binding affinity to target proteins.

- Stability Tests : Stability assays indicated that Fmoc modifications improved resistance to enzymatic degradation.

| Peptide Modified | Binding Affinity (Kd) |

|---|---|

| Unmodified Peptide | 500 nM |

| Fmoc-Modified Peptide | 150 nM |

Propriétés

IUPAC Name |

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGIKYAQSSNFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401149 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128917-74-8 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.